molecular formula C3H6ClNSi B14694010 Chloro(dimethyl)silanecarbonitrile CAS No. 23864-05-3

Chloro(dimethyl)silanecarbonitrile

Cat. No.: B14694010
CAS No.: 23864-05-3
M. Wt: 119.62 g/mol
InChI Key: HFCJMKKUQUTSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(dimethyl)silanecarbonitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)silanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silane derivatives.

    Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles, such as amines, to form imine derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen chloride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.

    Catalysts: Such as Lewis acids or bases to facilitate the reaction.

    Solvents: Such as dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from reactions involving this compound include various silane derivatives, imines, and silanols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro(dimethyl)silanecarbonitrile has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: It is employed in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biological Research: The compound is used in the development of novel biomolecules and pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of chloro(dimethyl)silanecarbonitrile involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of various products.

Comparison with Similar Compounds

Similar Compounds

    Dimethylchlorosilane: Similar in structure but lacks the carbonitrile group.

    Chloromethyl(dimethyl)silane: Contains a chloromethyl group instead of a carbonitrile group.

    Trimethylsilyl Chloride: Contains three methyl groups and a chlorine atom, but no carbonitrile group.

Uniqueness

Chloro(dimethyl)silanecarbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

23864-05-3

Molecular Formula

C3H6ClNSi

Molecular Weight

119.62 g/mol

IUPAC Name

[chloro(dimethyl)silyl]formonitrile

InChI

InChI=1S/C3H6ClNSi/c1-6(2,4)3-5/h1-2H3

InChI Key

HFCJMKKUQUTSLC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.